Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates These compounds are structural analogues of amino acids, where the carboxylic moiety is replaced by a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate typically involves the hydrophosphonylation of imines with phosphorous acid or its esters. One common method is the Pudovik reaction, where the condensation of imines with phosphorous acid esters, such as diphenylphosphite, occurs under mild conditions . The reaction is usually catalyzed by a base, and the conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in amino acid metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function and physiological activity .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: The simplest aminophosphonate, used as a herbicide.
Glyphosate: A widely used herbicide with a similar structure.
Uniqueness
Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to act as both a ligand and an enzyme inhibitor makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
62317-13-9 |
---|---|
Molecular Formula |
C10H25N2O3P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)pentane-1,5-diamine |
InChI |
InChI=1S/C10H25N2O3P/c1-3-14-16(13,15-4-2)9-10(8-12)6-5-7-11/h10H,3-9,11-12H2,1-2H3 |
InChI Key |
UBUBFDYRBWMXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(CCCN)CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.